![molecular formula C9H16O B592091 Spiro[2.5]octan-6-ylmethanol CAS No. 849671-56-3](/img/structure/B592091.png)

Spiro[2.5]octan-6-ylmethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

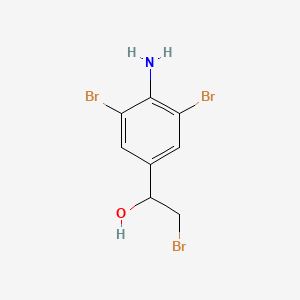

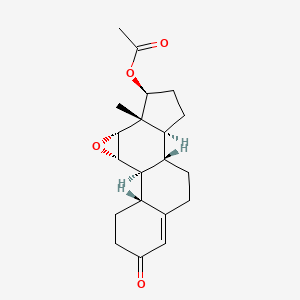

Spiro[2.5]octan-6-ylmethanol is a chemical compound with the CAS Number: 849671-56-3 . It has a molecular weight of 140.23 and its molecular formula is C9H16O . The compound is typically stored in a dry room at normal temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H16O/c10-7-8-1-3-9(4-2-8)5-6-9/h8,10H,1-7H2 . This indicates that the molecule consists of a spiro[2.5]octane core with a methanol group attached to one of the carbon atoms.Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3 . Its boiling point is 219.2±8.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.9 mmHg at 25°C and an enthalpy of vaporization of 53.0±6.0 kJ/mol . The flash point is 97.8±8.6 °C . The compound has a molar refractivity of 41.2±0.4 cm3 .Aplicaciones Científicas De Investigación

Cycloaddition Reactions and Novel Rearrangements

- Spiro[2.4]hepta-4,6-dien-1-ylmethanol, a related compound, reacts with phenyltriazolinedione (PTAD) in a cycloaddition reaction, leading to a novel rearrangement and formation of complex compounds. This reaction's mechanisms and influences of functional groups are significant for understanding rearrangement processes in organic chemistry (Şenol et al., 2016).

Ionization and NMR Spectroscopy

- A study on 4-spiro[2.n]alkanols, including spiro[2.5]octanol, explored their ionization in various conditions and analyzed the resulting solutions via 13C NMR spectroscopy. This research is crucial for understanding the molecular behavior and structural analysis of spiro compounds (Prakash et al., 1987).

Synthesis and Diastereoselectivity

- The synthesis of spiro[2.5]octa-4,7-dien-6-one using a 1,6-conjugated addition-mediated annulation process exemplifies the compound's use in creating structures with high diastereoselectivity and functional group tolerance (Yuan et al., 2015).

Enantioselective Spirocyclopropanation

- Enantioselective spirocyclopropanation reactions using Cinchona alkaloid-based chiral ammonium ylides provide a pathway to the chiral spiro[2.5]octa-4,7-dien-6-one skeleton. This method is significant for synthesizing biologically active molecules (Roiser & Waser, 2017).

Molecular Structure Analysis

- Gas-phase molecular structure investigations of compounds like 6,6-dimethyl-1-oxa-spiro[2.5]octane provide insights into conformational isomers and structural parameters, essential for understanding the cyclohexane ring's behavior (Boulebnane et al., 1987).

Safety and Hazards

Spiro[2.5]octan-6-ylmethanol is classified under the GHS07 hazard class . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The safety data sheet suggests using only outdoors or in a well-ventilated area, avoiding breathing mist/vapours/spray, washing all exposed external body areas thoroughly after handling, and not eating, drinking or smoking when using this product .

Propiedades

IUPAC Name |

spiro[2.5]octan-6-ylmethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c10-7-8-1-3-9(4-2-8)5-6-9/h8,10H,1-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPOBXDZHERXVFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1CO)CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60705241 |

Source

|

| Record name | (Spiro[2.5]octan-6-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60705241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849671-56-3 |

Source

|

| Record name | (Spiro[2.5]octan-6-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60705241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S)-3-[(tert-Butyloxycarbonyl)amino]-4-oxo-4-[[(S)-3-benzyl-2-oxopiperidin-3-yl]amino]butyric acid benzyl ester](/img/structure/B592013.png)

![6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B592023.png)

![6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B592024.png)

![6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B592025.png)

![7,7-Difluorotetrahydropyrrolo[1,2-a]pyrazine-1,3(2H,4H)-dione](/img/structure/B592031.png)